IU1-47

Description

Properties

IUPAC Name |

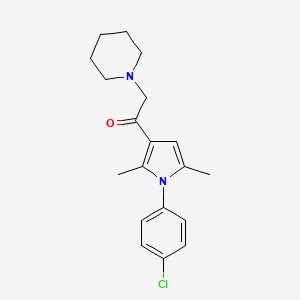

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQIPRWKLACSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Effect of IU1-47 on Autophagic Flux in Neurons

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule inhibitor IU1-47 and its role in modulating autophagic flux within neuronal cells. It synthesizes key findings on its mechanism of action, presents quantitative data from relevant studies, outlines experimental protocols for assessing its effects, and visualizes the involved biological pathways and workflows.

Introduction

Protein homeostasis, or proteostasis, is critical for neuronal health and survival. Two major cellular pathways maintain this balance: the ubiquitin-proteasome system (UPS) and autophagy. Dysregulation in these pathways is a common pathological hallmark of many neurodegenerative diseases, characterized by the accumulation of misfolded or aggregated proteins.

This compound is a potent, selective, and cell-permeable small molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the 26S proteasome.[1][2][3] Initially developed as a tool to enhance proteasomal degradation, subsequent research has revealed that this compound also stimulates autophagic flux in primary neurons.[1][2] This dual activity positions this compound as a significant research tool for investigating the interplay between the UPS and autophagy and as a potential therapeutic lead for neurodegenerative disorders.

This guide explores the technical details of this compound's effect on neuronal autophagy, providing researchers with the necessary background, data, and methodologies to investigate its properties.

Mechanism of Action

This compound exerts its primary effect through the inhibition of USP14. USP14's function at the proteasome is to trim ubiquitin chains from substrates, which can rescue them from degradation.[1] By inhibiting USP14, this compound can accelerate the degradation of a subset of proteasome substrates, including the microtubule-associated protein tau, which is implicated in several neurodegenerative diseases.[1][2][4]

Beyond its role in the UPS, the inhibition of USP14 by this compound has been shown to stimulate autophagic flux in neurons.[2] Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. A key indicator of this stimulation is the observed increase in the lipidated form of microtubule-associated protein 1B light chain 3 (LC3-II), a core component of the autophagosome membrane.[2]

Studies suggest that USP14 acts as a negative regulator of autophagy. The mechanism involves the suppression of K63-linked ubiquitination of Beclin 1, a key protein in the initiation of autophagy.[5] By inhibiting USP14, this compound effectively removes this brake, leading to increased Beclin 1 ubiquitination and subsequent induction of the autophagic process.[5] Therefore, this compound modulates two critical arms of the proteostasis network, making it a powerful tool for studying cellular protein quality control.[2]

Figure 1: Mechanism of this compound action on UPS and autophagy pathways.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified in several studies. The tables below summarize the key data points.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Enzyme | IC₅₀ Value (μM) | Description | Reference |

|---|---|---|---|

| Proteasome-associated USP14 | 0.6 | Represents a ~10-fold increase in potency over the parent compound, IU1. | [2] |

| IsoT/USP5 | ~20 | Demonstrates ~33-fold selectivity for USP14 over the closely related deubiquitinase IsoT/USP5. |[2] |

Table 2: Effective Concentrations for Inducing Autophagy

| Compound | EC₅₀ Value (μM) | Assay / Cell Line | Description | Reference |

|---|---|---|---|---|

| IU1 | 63.4 | GFP-LC3 puncta assay / H4 cells | The parent compound IU1 induces autophagy in a dose-dependent manner. This compound is a more potent derivative. | [6] |

| this compound | 50 | Western Blot for LC3-II / Primary Neurons | Concentration used to demonstrate a clear increase in autophagic flux marker LC3-II. |[2] |

Experimental Protocols

Accurate measurement of autophagic flux is essential to evaluating the effects of compounds like this compound. The gold-standard method involves assessing the accumulation of autophagosome markers in the presence and absence of lysosomal inhibitors.[7]

Measurement of Autophagic Flux by Western Blot

This is the most common method to quantify autophagic flux. It measures the levels of LC3-II, which is recruited to the autophagosome membrane, and p62/SQSTM1, an autophagy receptor that is itself degraded by autophagy.

Protocol Steps:

-

Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons at the desired density and allow them to adhere and differentiate.

-

Treatment:

-

Divide cultures into four groups: (1) Vehicle (e.g., DMSO), (2) this compound, (3) Lysosomal inhibitor alone (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1), (4) this compound + Lysosomal inhibitor.

-

Treat cells with this compound (e.g., 25-50 µM) for a specified period (e.g., 6-24 hours).

-

For groups 3 and 4, add the lysosomal inhibitor for the final 2-4 hours of the treatment period.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Rabbit anti-LC3B (detects both LC3-I and the lower, faster-migrating LC3-II).

-

Mouse anti-p62/SQSTM1.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop with an ECL substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and p62, normalizing to the loading control.

-

Interpretation: An increase in autophagic flux due to this compound is confirmed if the level of LC3-II in the "this compound + Inhibitor" group is significantly higher than in the "Inhibitor alone" group. A corresponding decrease in p62 levels in the "this compound" group (without inhibitor) also indicates enhanced flux.

-

Figure 2: Experimental workflow for measuring autophagic flux via Western blot.

Measurement of Autophagic Flux by Fluorescence Microscopy

This visual method complements western blotting by allowing for the quantification of autophagosomes (LC3 puncta) at a single-cell level.

Protocol Steps:

-

Cell Culture & Transfection: Plate cells on glass coverslips. If using a cell line, transiently transfect with a plasmid encoding GFP-LC3 or the tandem mCherry-GFP-LC3 reporter. For primary neurons, viral transduction may be necessary.

-

Treatment: Treat cells with this compound +/- lysosomal inhibitors as described in the Western Blot protocol.

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with a detergent (e.g., 0.1% Triton X-100).

-

If not using a fluorescent reporter, perform immunofluorescence staining with an anti-LC3B antibody followed by a fluorescently-conjugated secondary antibody.

-

Mount coverslips onto slides with a DAPI-containing mounting medium.

-

-

Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.

-

Data Analysis:

-

Count the number of LC3 puncta per cell. An increase in puncta with this compound treatment indicates an accumulation of autophagosomes.

-

With Tandem Reporter (mCherry-GFP-LC3): Autophagosomes will appear yellow (mCherry+ and GFP+). After fusion with the acidic lysosome, the GFP signal is quenched, and autolysosomes appear red (mCherry+ only). An increase in both yellow and red puncta upon this compound treatment indicates increased autophagic flux.

-

Signaling Pathway Context

This compound stimulates a complex, multi-step signaling pathway. The diagram below illustrates the core autophagic machinery and highlights the proposed point of intervention by USP14.

Figure 3: Overview of the core autophagy signaling pathway.

Conclusion

This compound is a critical tool for neurobiology and drug discovery, providing a means to chemically probe two central pillars of cellular protein quality control. By inhibiting USP14, it not only enhances the clearance of specific proteasome substrates but also robustly stimulates autophagic flux in neurons.[2] This dual action offers a promising strategy for clearing the toxic protein aggregates that are hallmarks of many devastating neurodegenerative diseases.

The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of USP14 inhibition. Future work should continue to elucidate the precise molecular links between USP14 and the core autophagy machinery and explore the efficacy of this compound and its derivatives in in vivo models of neurodegeneration.

References

- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]

- 5. USP14 regulates autophagy by suppressing K63 ubiquitination of Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Technical Whitepaper: The Impact of the USP14 Inhibitor IU1-47 on Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neurodegenerative diseases, such as Alzheimer's and other tauopathies, are often characterized by the pathological accumulation of misfolded proteins. A key cellular mechanism for clearing these proteins is the Ubiquitin-Proteasome System (UPS). This whitepaper provides an in-depth technical guide on IU1-47, a potent and selective small-molecule inhibitor of the proteasome-associated deubiquitinating enzyme USP14. By inhibiting USP14, this compound enhances the degradation of proteasome substrates, including the microtubule-associated protein tau. This document consolidates the current understanding of this compound's mechanism of action, its demonstrated effects in various in vitro neurodegenerative disease models, and detailed experimental protocols. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to provide a comprehensive resource for researchers in the field.

Introduction: Targeting Protein Homeostasis in Neurodegeneration

The aggregation of misfolded proteins is a central pathological feature of many neurodegenerative disorders. In tauopathies like Alzheimer's disease (AD) and frontotemporal dementia (FTDP-17), the hyperphosphorylated and aggregated forms of the tau protein accumulate, leading to neuronal dysfunction and death[1]. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, is a critical area of therapeutic investigation. The Ubiquitin-Proteasome System (UPS) is the primary pathway for the selective degradation of intracellular proteins[2][3].

USP14 is a deubiquitinating enzyme (DUB) that associates with the 26S proteasome and can remove ubiquitin chains from substrates, thereby rescuing them from degradation[3]. Inhibiting USP14 presents a compelling strategy to enhance the clearance of disease-relevant proteins. This compound is a derivative of the initial USP14 inhibitor, IU1, and exhibits approximately 10-fold greater potency and high selectivity[2][3]. This document details the impact of this compound on key pathological proteins in various neurodegenerative disease models.

Mechanism of Action of this compound

This compound exerts its effects primarily through the inhibition of USP14 at the proteasome, which in turn modulates two major cellular protein clearance pathways: the proteasome and autophagy.

Enhancement of the Ubiquitin-Proteasome System

The UPS targets proteins for degradation through a process of polyubiquitination. USP14 can counteract this by trimming the ubiquitin chain on a substrate, preventing its degradation. This compound selectively inhibits the catalytic activity of proteasome-bound USP14. This inhibition prevents the deubiquitination of substrates, leading to their enhanced degradation by the proteasome[2][4]. This mechanism has been shown to be effective for various proteasome substrates, including those implicated in neurodegeneration[2][4].

References

- 1. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]

- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling IU1-47: A Technical Guide to its Discovery, Synthesis, and Application in Modulating Proteostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IU1-47, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 14 (USP14). We delve into the discovery of this compound as a significant advancement over its predecessor, IU1, and detail its chemical synthesis. The core of this document focuses on the experimental protocols for key assays used to characterize this compound's activity, including in vitro USP14 inhibition and substrate degradation assays, as well as cell-based assessments of tau protein degradation. Quantitative data on its potency and selectivity are presented in a clear, tabular format. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a valuable research tool in the study of proteostasis and neurodegenerative diseases.

Discovery and Rationale

This compound was developed through the systematic chemical modification of the initial USP14 inhibitor, IU1. The primary goal was to enhance the potency and selectivity of USP14 inhibition. A high-throughput screen of a chemical library led to the initial discovery of IU1 as a selective inhibitor of USP14, a deubiquitinating enzyme associated with the proteasome that plays a crucial role in regulating protein degradation. Subsequent structure-activity relationship (SAR) studies on IU1, involving the synthesis and characterization of 87 variants, culminated in the identification of this compound.[1] This second-generation inhibitor demonstrated a tenfold increase in potency against USP14 compared to IU1, establishing it as a more effective tool for studying the physiological functions of USP14 and its role in various disease states, particularly neurodegenerative disorders like tauopathies.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various biochemical assays. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Target/Enzyme | Notes |

| IC50 | 0.6 µM | Proteasome-associated USP14 | The half-maximal inhibitory concentration against its primary target. |

| IC50 | 20 µM | IsoT/USP5 | Demonstrates ~33-fold selectivity for USP14 over the closely related deubiquitinating enzyme USP5. |

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone, is achieved through a multi-step process. The detailed protocol is adapted from the supplementary materials of the primary discovery publication.

Synthesis Scheme:

A mixture of 4-chloroaniline and hexane-2,5-dione is refluxed in ethanol with a catalytic amount of p-toluenesulfonic acid to yield 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group, yielding 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The resulting aldehyde is then treated with trimethylsulfonium iodide and sodium hydride to form an epoxide intermediate. Finally, the epoxide is opened by piperidine to yield the final product, this compound.

Detailed Protocol:

-

Step 1: Synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. A solution of 4-chloroaniline (1 eq) and hexane-2,5-dione (1.1 eq) in ethanol is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

Step 2: Synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. To a solution of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole (1 eq) in anhydrous dimethylformamide, phosphorus oxychloride (1.2 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2 hours before being heated to 60°C for 1 hour. The reaction is quenched by pouring it into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration and dried.

-

Step 3: Synthesis of 2-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)oxirane. A suspension of sodium hydride (1.5 eq) in anhydrous dimethyl sulfoxide is stirred at room temperature. A solution of trimethylsulfonium iodide (1.5 eq) in anhydrous dimethyl sulfoxide is added, and the mixture is stirred for 30 minutes. A solution of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1 eq) in anhydrous dimethyl sulfoxide is then added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.

-

Step 4: Synthesis of this compound (1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone). A solution of 2-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)oxirane (1 eq) and piperidine (2 eq) in ethanol is heated at reflux for 3 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford this compound.

Experimental Protocols

In Vitro USP14 Inhibition Assay (Ub-AMC Cleavage)

This assay measures the ability of this compound to inhibit the deubiquitinating activity of USP14 using a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

-

Recombinant human USP14

-

26S proteasomes

-

Ubiquitin-AMC (Ub-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

This compound stock solution in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing 26S proteasomes (final concentration 1 nM) and recombinant USP14 (final concentration 15 nM) in assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the USP14/proteasome mixture to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding Ub-AMC to a final concentration of 1 µM.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C using a fluorescence plate reader.

-

Calculate the rate of Ub-AMC cleavage (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Substrate Degradation Assay

This assay assesses the effect of this compound on the degradation of a ubiquitinated substrate by the proteasome.

Materials:

-

Polyubiquitinated substrate (e.g., ubiquitinated-Sic1 or ubiquitinated-cyclin B)

-

26S proteasomes

-

Recombinant human USP14

-

ATP regenerating system (creatine kinase, creatine phosphate, ATP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

This compound stock solution in DMSO

-

SDS-PAGE loading buffer

-

Antibodies against the substrate protein

Procedure:

-

Set up reactions containing 26S proteasomes (5 nM), recombinant USP14 (100 nM), and the ATP regenerating system in assay buffer.

-

Add this compound (e.g., 25 µM final concentration) or DMSO (vehicle control) and pre-incubate for 10 minutes at 30°C.

-

Initiate the degradation reaction by adding the polyubiquitinated substrate (e.g., 100 nM).

-

At various time points (e.g., 0, 15, 30, 60, 90 minutes), take aliquots of the reaction and quench with SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform immunoblotting using an antibody specific for the substrate to visualize its degradation over time.

Cell-Based Tau Degradation Assay

This assay evaluates the ability of this compound to promote the degradation of the microtubule-associated protein tau in a cellular context.

Materials:

-

Primary neuronal cell culture or a suitable cell line (e.g., SH-SY5Y) expressing tau.

-

Cell culture medium

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Antibodies: anti-total tau, anti-phospho-tau (various epitopes), and a loading control antibody (e.g., anti-GAPDH or anti-actin)

Procedure:

-

Plate cells at an appropriate density and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound (e.g., 1-50 µM) or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Perform SDS-PAGE and immunoblotting as described in the in vitro degradation assay, using antibodies against total tau, specific phospho-tau species, and a loading control.

-

Quantify the band intensities using densitometry to determine the relative levels of tau in treated versus control cells.

Visualizations

Signaling Pathway

Caption: this compound inhibits USP14, preventing deubiquitination and promoting protein degradation.

Experimental Workflow: In Vitro Tau Degradation

Caption: Workflow for assessing this compound's effect on in vitro tau degradation.

Mechanism of Action

This compound functions as an allosteric inhibitor of USP14.[2] Crystallographic studies have revealed that this compound binds to a pocket on USP14 that is distinct from the catalytic active site.[2] This binding event induces a conformational change in USP14 that prevents the C-terminus of ubiquitin from accessing the catalytic triad, thereby sterically blocking the deubiquitination reaction.[2] By inhibiting USP14's ability to trim ubiquitin chains from proteasome-bound substrates, this compound effectively enhances the degradation of a subset of proteins, including the neurodegeneration-associated protein tau.[1] This mechanism of action makes this compound a valuable probe for investigating the intricate regulation of the ubiquitin-proteasome system. Furthermore, this compound has been shown to stimulate autophagic flux in primary neurons, suggesting a broader role in cellular proteostasis beyond direct proteasome modulation.[1]

References

IU1-47: A Technical Guide to its Role in Protein Quality Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical pathway for maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer. IU1-47 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome. By inhibiting USP14, this compound enhances the degradation of a subset of proteasome substrates, offering a promising therapeutic strategy for diseases characterized by the accumulation of toxic proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in protein quality control, detailed experimental protocols for its characterization, and a summary of its quantitative effects.

Introduction to this compound and Protein Quality Control

Protein quality control is an essential cellular process that ensures the fidelity of the proteome by identifying and eliminating misfolded or damaged proteins. The UPS is a major arm of this system, where proteins are tagged with ubiquitin chains, marking them for degradation by the proteasome. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin chains, thereby rescuing substrates from degradation.

USP14 is one of three DUBs that associate with the proteasome. It can trim ubiquitin chains from substrates, which can delay their degradation.[1] Inhibition of USP14's catalytic activity, therefore, represents a strategy to accelerate the degradation of specific proteins that are clients of the UPS.

This compound is a derivative of the initial USP14 inhibitor, IU1, and exhibits approximately 10-fold greater potency.[2][3] It acts as a selective inhibitor of proteasome-bound USP14, with minimal off-target effects on other DUBs like USP5.[2][4] By blocking USP14's deubiquitinating activity, this compound effectively enhances the degradation of certain ubiquitinated proteins, most notably the microtubule-associated protein tau, which is implicated in Alzheimer's disease and other tauopathies.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound and its precursor, IU1.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | This compound IC50 | Selectivity (over USP5/IsoT) | Reference |

| Proteasome-associated USP14 | 0.6 µM | ~33-fold | [2] |

| Proteasome-associated USP14 | 60 nM | >30-fold | [4] |

| USP5 (IsoT) | 20 µM | - | [5] |

Table 2: Cellular Effects of this compound and IU1

| Compound | Cell Type | Substrate | Effect | Concentration | Reference |

| This compound | Primary cortical neurons | Tau (wild-type) | Significant decrease in protein levels | 25 µM | [2] |

| This compound | Primary cortical neurons | Tau (P301S mutant) | Dose-dependent decrease in protein levels | 3 µM, 10 µM, 30 µM | [2] |

| IU1 | Mouse Embryonic Fibroblasts (MEFs) | Tau | Dose-dependent reduction in protein levels | 50 µM (strong effect) | [1] |

| IU1 | MEFs | TDP-43 | Accelerated degradation | 75 µM | [1] |

| IU1 | HEK293 cells | Oxidized proteins | Enhanced degradation and resistance to oxidative stress | Not specified | [1] |

Table 3: Cell Viability Data

| Compound | Cell Type | Assay | Effect | Concentration | Reference |

| This compound | Mouse Embryonic Fibroblasts (MEFs) | MTT assay | Well tolerated | Not specified | [2] |

| IU1 | Mouse Embryonic Fibroblasts (MEFs) | Viability/Proliferation | Toxic effects apparent | 250 µM | [1] |

Signaling Pathways and Mechanisms of Action

The mechanism by which this compound enhances protein degradation is centered on its specific inhibition of USP14 at the proteasome. The following diagrams illustrate the key signaling pathway and the logical relationship of this compound's action.

Caption: Signaling pathway of USP14 inhibition by this compound.

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and cellular effects of this compound.

In Vitro USP14 Activity Assay (Ub-AMC Assay)

This assay measures the deubiquitinating activity of proteasome-associated USP14 using the fluorogenic substrate ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

-

Recombinant human USP14

-

Purified human 26S proteasomes (VS-26S, treated with ubiquitin-vinyl sulfone to inactivate other DUBs)

-

Ub-AMC substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.1 mg/mL ovalbumin

-

This compound stock solution (in DMSO)

-

384-well non-binding plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare the assay buffer with freshly added DTT and ATP.

-

Prepare a 30 nM solution of recombinant USP14 in the assay buffer.

-

Dispense 10 µL of the USP14 solution into each well of a 384-well plate.

-

Prepare serial dilutions of this compound in DMSO and add to the wells. The final DMSO concentration should not exceed 1%. Include DMSO-only wells as a control.

-

Pre-incubate the plate at room temperature for 30-45 minutes.

-

Prepare a reagent mixture containing 2 nM VS-26S proteasomes and 1.6 µM Ub-AMC in the assay buffer.

-

Initiate the reaction by adding 10 µL of the reagent mixture to each well. The final concentrations will be 15 nM USP14, 1 nM VS-26S, and 0.8 µM Ub-AMC.

-

Immediately begin measuring the fluorescence at 355 nm excitation and 460 nm emission in a kinetic mode for 30-90 minutes at room temperature.

-

Calculate the rate of Ub-AMC hydrolysis (increase in fluorescence over time).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Tau Degradation Assay

This protocol describes the use of lentiviral transduction to express human tau in primary neurons, followed by treatment with this compound and quantification of tau levels by Western blot.

Materials:

-

Primary cortical neurons

-

Lentiviral or adeno-associated viral (AAV) vectors encoding human tau (wild-type or mutant)

-

Complete neuronal culture medium

-

This compound stock solution (in DMSO)

-

Proteasome inhibitor (e.g., MG-132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-total tau, anti-phospho-tau, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lentiviral Transduction:

-

Plate primary cortical neurons at the desired density.

-

After 4-5 days in vitro (DIV), transduce the neurons with lentiviral vectors encoding human tau at an appropriate multiplicity of infection (MOI).[6]

-

Incubate for 18-24 hours, then replace the medium with fresh culture medium.

-

Allow the cells to express tau for at least 4 days.[2]

-

-

This compound Treatment:

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total tau and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Quantification:

-

Quantify the band intensities using image analysis software.

-

Normalize the tau band intensity to the corresponding GAPDH band intensity to control for loading differences.

-

Compare the normalized tau levels in this compound-treated samples to the vehicle control.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of neuronal cells.

Materials:

-

Primary neurons or neuronal cell line

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 48 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of a specific inhibitor like this compound follows a structured workflow, from initial screening to cellular validation.

Caption: Experimental workflow for characterizing a USP14 inhibitor.

Conclusion

This compound is a valuable chemical probe for studying the role of USP14 in protein quality control and a potential lead compound for therapeutic development. Its ability to selectively inhibit USP14 and thereby enhance the degradation of disease-relevant proteins like tau underscores the potential of targeting DUBs for the treatment of proteopathies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working with this compound and investigating the broader implications of USP14 inhibition in cellular homeostasis and disease. Further research is warranted to explore the full therapeutic potential of this compound and similar compounds in preclinical models of neurodegenerative diseases and other disorders linked to impaired protein degradation.

References

- 1. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. brainvta.tech [brainvta.tech]

Methodological & Application

Application Notes and Protocols for IU1-47 in Primary Neuronal Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IU1-47 is a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme associated with the proteasome.[1][2] Inhibition of USP14 by this compound has been shown to enhance the degradation of proteasome substrates, including the microtubule-associated protein tau, which is implicated in several neurodegenerative diseases.[1][2] Furthermore, this compound stimulates autophagic flux in primary neurons, highlighting its role in modulating two critical protein homeostasis pathways.[1] These characteristics make this compound a valuable tool for studying protein degradation machinery and for investigating potential therapeutic strategies for neurodegenerative disorders.

This document provides detailed protocols for the application of this compound in primary neuronal cell cultures, along with data presentation and visualization of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

Table 1: Effect of this compound on Tau Levels in Primary Neuronal Cultures

| Cell Type | Treatment | Concentration (µM) | Duration (hours) | Effect on Tau Levels | Reference |

| Rat Primary Cortical Neurons | This compound | 25 | 48 | Reduction in human wild-type tau | [1] |

| Rat Primary Cortical Neurons | This compound | Indicated Concentrations | 48 (after 5 days of AAV-tau-P301S infection) | Reduction in human tau mutant P301S | [1] |

| Murine Cortical Primary Neurons | IU1-C (inactive analog) | 12.5 | 48 | No significant effect on tau turnover | [1] |

Table 2: Potency and Selectivity of this compound

| Target | IC50 | Notes | Reference |

| USP14 | 60 nM | Potent inhibition | |

| USP5 (IsoT) | >30-fold selectivity over USP14 | Demonstrates specificity |

Experimental Protocols

Part 1: Preparation of Primary Rat Cortical Neuronal Cultures

This protocol is adapted from established methods for generating primary neuronal cultures and is suitable for subsequent treatment with this compound.[3][4][5]

Materials:

-

E18 timed-pregnant Sprague-Dawley rat

-

Hibernate®-E Medium

-

Papain

-

Neurobasal® Plus Medium supplemented with B-27® Plus Supplement

-

GlutaMAX™ Supplement

-

Penicillin-Streptomycin

-

Poly-D-lysine

-

Sterile, tissue culture-treated plates or coverslips

-

Dissection tools

Procedure:

-

Coating of Culture Vessels:

-

Aseptically coat culture plates or coverslips with Poly-D-lysine solution (50 µg/mL in sterile water) for at least 1 hour at room temperature.

-

Aspirate the Poly-D-lysine solution and wash the vessels three times with sterile distilled water.

-

Allow the vessels to dry completely in a laminar flow hood.

-

-

Tissue Dissection:

-

Euthanize the timed-pregnant rat according to approved institutional animal care and use committee protocols.

-

Dissect the E18 embryos and isolate the cortices in ice-cold Hibernate®-E Medium.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a tube containing a papain solution in Hibernate®-E medium without Ca2+.

-

Incubate for 30 minutes at 30°C with gentle agitation every 5 minutes.

-

Stop the enzymatic digestion by adding complete Hibernate®-E medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed Neurobasal® Plus Medium containing B-27® Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Maintenance:

-

After 24 hours, replace half of the culture medium with a fresh, pre-warmed medium.

-

Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experimental manipulation, such as this compound treatment, after 4-5 days in vitro (DIV).

-

Part 2: this compound Treatment of Primary Neuronal Cultures

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Primary neuronal cultures (from Part 1)

-

Complete Neurobasal® Plus Medium

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mM.

-

Store the stock solution at -20°C.

-

-

Treatment of Neuronal Cultures:

-

On the day of the experiment (e.g., DIV 5), dilute the this compound stock solution to the desired final concentration in a pre-warmed complete Neurobasal® Plus Medium. It is crucial to also prepare a vehicle control using the same concentration of DMSO.

-

For example, to treat cells with 25 µM this compound, dilute the 10 mM stock solution accordingly.

-

Carefully remove half of the medium from each well of the neuronal culture and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 48 hours).

-

-

Post-Treatment Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To assess the levels of specific proteins like tau.

-

Immunocytochemistry: For visualization of protein localization and cellular morphology.

-

Cell Viability Assays: To determine any potential cytotoxicity of the treatment.

-

-

Visualizations

Caption: Experimental Workflow for this compound Treatment of Primary Neuronal Cultures.

Caption: this compound Signaling Pathway in Neuronal Cells.

References

- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols: IU1-47 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IU1-47, a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), in various in vitro experimental settings. This document outlines the mechanism of action, optimal concentration ranges, and detailed protocols for biochemical and cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor of the proteasome-associated deubiquitinating enzyme (DUB) USP14.[1] It is a derivative of the initial hit compound IU1, exhibiting approximately 10-fold greater potency.[2] By inhibiting USP14, this compound enhances the degradation of certain ubiquitinated proteins, making it a valuable tool for studying the ubiquitin-proteasome system (UPS) and as a potential therapeutic agent in diseases characterized by protein aggregation, such as neurodegenerative disorders, or in oncology.[2][3] this compound has been shown to induce the elimination of tau in cultured neurons and promote autophagy in cancer cell lines.[3][4]

Mechanism of Action

USP14 is one of three DUBs associated with the proteasome that can remove ubiquitin chains from substrates prior to their degradation. This "proofreading" activity can rescue proteins from degradation. This compound acts as an allosteric inhibitor, binding to a pocket distinct from the enzyme's active site.[1] This inhibition specifically targets proteasome-bound, activated USP14, while having minimal effect on the free, autoinhibited form of the enzyme.[2][5] By blocking USP14's deubiquitinating activity, this compound effectively "traps" substrates on the proteasome, leading to their enhanced degradation.[2] This mechanism not only accelerates substrate turnover through the UPS but has also been shown to stimulate autophagic flux.[2]

Caption: this compound allosterically inhibits proteasome-bound USP14, preventing substrate deubiquitination and promoting degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity from biochemical and cell-based assays. Concentrations should be optimized for specific cell lines and experimental conditions.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | USP14 | 0.6 µM | Biochemical (Proteasome-associated) | [3][4][5][6][7] |

| IC₅₀ | USP14 | 60 nM | Biochemical | |

| IC₅₀ | USP5 (IsoT) | 20 µM | Biochemical | [3][4][5][7] |

| Selectivity | USP14 vs. USP5 | ~33-fold | Biochemical | [2][6] |

| Effective Conc. | Tau Degradation | 3 - 30 µM | Cell-based (Murine Cortical Neurons) | [4][5] |

| Effective Conc. | Tau Degradation | 25 µM | Cell-based (Rat Cortical Neurons) | [3] |

| Effective Conc. | DUB Inhibition | 17 - 25 µM | In Vitro Deubiquitination/Degradation Assay | [2][4] |

| Effective Conc. | Autophagy Induction | 25 µM | Cell-based (A549 & H1299 Lung Cancer Cells) | [3] |

Note: The discrepancy in reported IC₅₀ values (0.6 µM vs. 60 nM) may be due to different assay conditions, such as enzyme and substrate concentrations or the specific assay technology used.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper dissolution and storage are critical for consistent results.

-

Recommended Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[2] this compound is also soluble in ethanol and DMF.[8]

-

Stock Concentration: Prepare a stock solution of 10-25 mM in DMSO. For example, to make a 10 mM stock, dissolve 3.31 mg of this compound (MW: 330.85 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[5]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to one year.[4][6]

-

Working Dilutions: For aqueous buffers or cell culture media, first dilute the DMSO stock in the appropriate buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[9]

Biochemical Assay: USP14 Inhibition using a Fluorogenic Substrate

This protocol describes a method to measure the inhibition of proteasome-activated USP14 using a fluorogenic ubiquitinated substrate, such as Ubiquitin-AMC (Ub-AMC).

Caption: Workflow for a biochemical assay to determine the IC₅₀ of this compound against USP14.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mg/mL BSA, 5 mM DTT).

-

Enzyme Mix: Reconstitute purified 26S proteasome and recombinant human USP14 in assay buffer. The activity of USP14 is greatly enhanced by its association with the proteasome.[1]

-

This compound Dilutions: Prepare a serial dilution series of this compound in assay buffer containing a fixed percentage of DMSO. A typical concentration range for an IC₅₀ determination would be 1 nM to 50 µM.

-

Substrate: Dilute Ub-AMC substrate in assay buffer to the desired final concentration (e.g., 0.5-1 µM).

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the enzyme mix (USP14 + 26S proteasome).

-

Add the this compound serial dilutions. For positive controls (no inhibition), add assay buffer with the same final DMSO concentration. For negative controls (background), add assay buffer without the enzyme.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay: Tau Protein Degradation in Neuronal Cells

This protocol outlines a general method to assess the effect of this compound on the degradation of a target protein, such as tau, in a relevant cell line (e.g., primary neurons or SH-SY5Y neuroblastoma cells).

Caption: Experimental workflow for assessing this compound-mediated degradation of a target protein in cultured cells.

Methodology:

-

Cell Culture:

-

Plate cells (e.g., murine primary cortical neurons) at an appropriate density in multi-well plates.[4] Allow cells to adhere and grow for at least 24 hours.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in the cell culture medium from your DMSO stock.

-

Aspirate the old medium and replace it with the medium containing different concentrations of this compound (e.g., 0, 3, 10, 30 µM).[4][5] Include a DMSO vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48 hours).[4][5]

-

-

Protein Extraction:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the samples and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-Tau) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometric analysis to quantify the band intensity of the target protein relative to the loading control.

-

Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of degradation.

-

References

- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | DUB | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for the Preparation of IU1-47 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

IU1-47 is a potent and selective inhibitor of Ubiquitin-specific Protease 14 (USP14), a deubiquitinating enzyme associated with the proteasome[1][2][3]. It plays a crucial role in modulating proteasome activity and has been identified as a potential therapeutic target in neurodegenerative diseases and cancer[2][4]. Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental results in drug screening and mechanism-of-action studies.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.

| Parameter | Value | Source(s) |

| Molecular Weight | 330.85 g/mol | [1][3][5][6] |

| CAS Number | 670270-31-2 | [1][2][6][7] |

| Appearance | White to off-white solid | [1][5] |

| Solubility in DMSO | 8 - 16.67 mg/mL | [2][3][8] |

| Molar Solubility in DMSO | Approximately 24 - 50 mM | [3][8] |

| Recommended Storage (Solid) | -20°C for up to 3 years | [1][3][5] |

| Recommended Storage (in DMSO) | -80°C for up to 1 year | [3][5] |

Signaling Pathway of this compound

This compound allosterically inhibits the deubiquitinating activity of USP14, which is associated with the 19S regulatory particle of the proteasome. By inhibiting USP14, this compound prevents the removal of ubiquitin chains from proteasome-bound substrates, thereby promoting their degradation. This mechanism has been shown to enhance the clearance of proteins such as tau[1][4].

Caption: Mechanism of this compound action on the ubiquitin-proteasome system.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.

Materials:

-

This compound powder (CAS: 670270-31-2)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure all equipment is clean and dry. Use of personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

-

-

Weighing this compound:

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.31 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 330.85 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.01 mol/L x 330.85 g/mol x 0.001 L = 0.0033085 g = 3.31 mg

-

-

-

-

Dissolution in DMSO:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound[3].

-

Cap the vial securely.

-

-

Solubilization:

-

Aliquoting and Storage:

-

Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[3].

-

Experimental Workflow

The following diagram outlines the key steps for the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

Safety Precautions

-

This compound is for research use only.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | DUB | TargetMol [targetmol.com]

- 6. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 7. This compound | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Immunofluorescence staining for tau after IU1-47

An Application Note on Immunofluorescence Staining for Tau Protein Following Treatment with the USP14 Inhibitor, IU1-47.

Introduction

The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease.[1] A key cellular mechanism for clearing misfolded and unnecessary proteins is the ubiquitin-proteasome system (UPS).[1][2][3] Ubiquitin-specific protease 14 (USP14) is a deubiquitinating enzyme (DUB) that associates with the proteasome and can remove ubiquitin tags from protein substrates, thereby rescuing them from degradation.[2][3][4] By inhibiting USP14, it is possible to enhance the degradation of certain proteasome substrates.[1]

This compound is a potent and selective small-molecule inhibitor of USP14.[5][6][7] Research has demonstrated that this compound accelerates the degradation of wild-type, mutant, and phosphorylated forms of tau in various cell models, including primary neuronal cultures and human iPSC-derived neurons.[2][3][8][9] This effect is primarily mediated through the enhancement of proteasome activity, although this compound has also been shown to stimulate autophagic flux.[2][3][9] Consequently, this compound serves as a valuable research tool for investigating the mechanisms of tau clearance and exploring potential therapeutic strategies for tauopathies.

This document provides detailed protocols for the treatment of cultured cells with this compound and subsequent immunofluorescence (IF) staining to visualize its effect on tau protein levels.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound based on published data.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for USP14 | 0.6 µM (or 60 nM) | In vitro | [5][6] |

| IC₅₀ for USP5 (IsoT) | 20 µM | In vitro | [7] |

| Effective Concentration | 25 µM | Primary Rat Cortical Neurons | [8] |

| Effective Concentration | 3 µM, 10 µM, 30 µM | Murine Cortical Primary Neurons | |

| Treatment Time | 48 hours | Murine Cortical Primary Neurons | [5][9] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of this compound on tau degradation and the general workflow for the immunofluorescence protocol.

Caption: Mechanism of this compound-induced tau degradation via USP14 inhibition.

Caption: Experimental workflow for immunofluorescence staining of tau after this compound treatment.

Detailed Experimental Protocol

This protocol is designed for immunofluorescence staining of tau in cultured cells, such as primary neurons or relevant cell lines (e.g., SH-SY5Y), grown on coverslips in multi-well plates.

Materials and Reagents

-

Cell Culture:

-

Primary neurons or appropriate cell line

-

Culture medium, supplements, and sterile culture plates/coverslips

-

-

Compound:

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum matching the secondary antibody host) with 0.1% Triton X-100 in PBS[10]

-

Wash Buffer: 0.1% Tween-20 in PBS (PBST)[11]

-

Mounting Medium with DAPI (e.g., ProLong Gold Antifade Mountant with DAPI)

-

-

Antibodies:

Procedure

-

Cell Seeding and Culture:

-

Sterilize glass coverslips and place them into the wells of a multi-well culture plate.

-

Seed cells (e.g., primary cortical neurons) onto the coverslips at an appropriate density to achieve ~70-80% confluency at the time of the experiment.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for treatment (e.g., for primary neurons, DIV 9-12).[9]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 3-30 µM).[5] Also prepare a vehicle control using an equivalent concentration of DMSO.

-

Carefully remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired duration (e.g., 48 hours).[5][9]

-

-

Fixation and Permeabilization:

-

After incubation, gently aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by adding 4% PFA solution to each well and incubating for 15-20 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Aspirate the PBS and add Blocking Buffer to each well. Incubate for 1 hour at room temperature to block non-specific antibody binding.[10]

-

During the blocking step, prepare the primary antibody solution by diluting the selected anti-tau antibody in Blocking Buffer to its recommended concentration.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation and Mounting:

-

The next day, aspirate the primary antibody solution and wash the coverslips three times with Wash Buffer (PBST) for 5-10 minutes each.[11]

-

Prepare the fluorophore-conjugated secondary antibody, diluting it in Blocking Buffer according to the manufacturer's instructions. Protect from light from this point forward.

-

Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1-2 hours at room temperature, protected from light.

-

Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 10 minutes each, protected from light. Perform a final brief rinse with PBS.

-

-

Imaging and Analysis:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Mount the coverslips onto clean microscope slides using a drop of mounting medium containing DAPI for nuclear counterstaining.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

Store the slides at 4°C, protected from light, until imaging.

-

Visualize the staining using a confocal or epifluorescence microscope. Capture images using identical settings (e.g., laser power, gain, exposure time) for both this compound-treated and vehicle-treated samples to allow for accurate comparison of fluorescence intensity.

-

Quantify the fluorescence intensity of tau staining per cell using image analysis software (e.g., ImageJ/Fiji) to determine the reduction in tau levels following this compound treatment.

-

References

- 1. Role of Usp14 in Degradation and Aggregation of Tau [brightfocus.org]

- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons [ouci.dntb.gov.ua]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.9. Immunostaining and Estimation of Expression of Tau and Neurofibrillary Tangles Formations [bio-protocol.org]

- 11. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]

Troubleshooting & Optimization

Technical Support Center: Stabilizing IU1-47 in Solution for Long-Term Experiments

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing IU1-47 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution, particularly for long-term applications.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my cell culture medium. What could be the cause?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its sparingly soluble nature.[1] Several factors can contribute to this:

-

High Concentration: The final concentration of this compound in your medium may exceed its solubility limit.

-

Improper Dissolution: The initial stock solution may not have been fully dissolved or was not prepared correctly.

-

Solvent Choice: The solvent used for the initial stock solution and the subsequent dilution method are critical.

-

Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[2]

-

Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3]

Q2: What is the best way to prepare a stock solution of this compound?

A2: To ensure maximum solubility and stability, follow these steps:

-

Choose the right solvent: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[4][5][6] Ethanol and dimethylformamide (DMF) are also viable options.[1][7] It is crucial to use a high-purity, anhydrous grade of the solvent, as moisture can negatively impact the solubility of this compound.[8][5]

-

Dissolve completely: Ensure the solid this compound is completely dissolved in the organic solvent before any further dilution. Gentle warming or sonication can aid in dissolution.[5]

-

Store appropriately: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q3: How should I dilute the this compound stock solution into my aqueous experimental buffer or cell culture medium?

A3: Due to the low aqueous solubility of this compound, a serial dilution approach is recommended. For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[1] When using a DMSO stock, add the stock solution to your medium dropwise while vortexing or gently mixing to facilitate dispersion and prevent immediate precipitation. Avoid adding a large volume of the stock solution directly into the aqueous solution.

Q4: What is the recommended storage condition for this compound?

A4: this compound as a solid powder should be stored at -20°C and is stable for at least four years under these conditions.[1][7] Stock solutions in organic solvents should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[4] It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Q5: Can I use this compound that has precipitated?

A5: It is not advisable to use a solution with precipitated this compound. The presence of precipitate indicates that the actual concentration of the compound in solution is lower than intended, which will lead to inaccurate and unreliable experimental results. If precipitation occurs, it is best to prepare a fresh solution.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Precipitation in stock solution | - Solvent has absorbed moisture.- Storage temperature is incorrect.- Concentration is too high. | - Use fresh, anhydrous solvent (e.g., newly opened DMSO).[8][5]- Store stock solutions at -20°C or -80°C in tightly sealed vials.[4]- Prepare a new stock solution at a lower concentration. |

| Precipitation upon dilution into aqueous buffer/media | - Final concentration exceeds aqueous solubility.- Rapid addition of stock solution.- Interaction with media components. | - Lower the final working concentration of this compound.- Add the stock solution dropwise while gently mixing.- Consider using serum-free media for the initial dilution if serum proteins are suspected to cause precipitation. |

| Loss of compound activity over time in long-term experiments | - Degradation of this compound in aqueous solution. | - Prepare fresh working solutions daily.[1]- For experiments lasting several days, consider replenishing the media with freshly prepared this compound at regular intervals. |

Quantitative Data Summary

| Parameter | Value | Solvent/Condition | Reference |

| Solubility | ~10 mg/mL | DMSO | [1][7] |

| ~20 mg/mL | Ethanol | [1][7] | |

| ~30 mg/mL | DMF | [1][7] | |

| ~0.25 mg/mL | 1:3 solution of DMF:PBS (pH 7.2) | [1][7] | |

| 10 mM | DMSO (with gentle warming) | ||

| 16.67 mg/mL (50.39 mM) | DMSO (with ultrasonic) | [4][6] | |

| 8 mg/mL (24.18 mM) | DMSO (freshly opened) | ||

| 9 mg/mL (27.2 mM) | DMSO (with sonication) | [5] | |

| Storage Stability (Solid) | ≥ 4 years | -20°C | [1] |

| 3 years | -20°C | [5] | |

| Storage Stability (Stock Solution) | 1 year | -20°C in solvent | [4] |

| 2 years | -80°C in solvent | [4] | |

| IC50 (USP14) | 0.6 µM | [1][9] | |

| 60 nM | |||

| IC50 (USP5) | 20 µM | [1][7][9] |

Experimental Protocols

Protocol for Preparing this compound Stock Solution

-

Materials:

-

This compound solid powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[5]

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Protocol for Preparing this compound Working Solution in Cell Culture Medium

-

Materials:

-

This compound stock solution (in DMSO)

-

Pre-warmed cell culture medium

-

Sterile tubes

-

-

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

In a sterile tube, add the required volume of pre-warmed cell culture medium.

-

While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium.

-

Continue to mix for a few seconds to ensure homogenous distribution.

-

Visually inspect the working solution for any signs of precipitation.

-

Use the freshly prepared working solution immediately for your experiment. For long-term experiments, it is advisable to replace the medium with a freshly prepared this compound solution daily.[1]

-

Visualizations

Caption: Workflow for preparing stable this compound solutions.

Caption: this compound inhibits USP14 to promote substrate degradation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 3. Cell Culture Academy [procellsystem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | DUB | TargetMol [targetmol.com]

- 6. mybiosource.com [mybiosource.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

Potential off-target effects of IU1-47 inhibitor

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of the USP14 inhibitor, IU1-47.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target? A1: this compound is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome.[1][2][3] It is a derivative of the initial inhibitor, IU1, but is approximately 10 times more potent.[4][5][6] Its primary on-target effect is to enhance the degradation of a subset of proteasome substrates by preventing ubiquitin chain removal.[5]